6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid chemical structure and properties
6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological applications of 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid .
[1][2][3]
Executive Summary
6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 1158494-69-9 ) is a specialized indole derivative characterized by a carboxylic acid moiety at the C2 position, an N-methyl substitution, and an ethoxy group at the C6 position.[1][2][3][4][5] This specific substitution pattern imparts unique lipophilic and electronic properties, distinguishing it from the more common 5-substituted indole scaffolds.
Primary research identifies this compound as a significant pharmacophore in the development of beta-amyloid (Aβ) aggregation inhibitors for Alzheimer's disease therapeutics. Its structural features also position it as a versatile intermediate in the synthesis of HIV-1 integrase inhibitors and lipid-modulating agents.
Chemical Identity & Structure
| Property | Detail |
| CAS Registry Number | 1158494-69-9 |
| IUPAC Name | 6-ethoxy-1-methylindole-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| SMILES | CCOc1cc2c(cc1)n(C)cc2C(=O)O |
| InChI Key | (Predicted) RPMWEGXHQSEPPH-UHFFFAOYSA-N (Analog) |
Structural Analysis
The molecule consists of a bicyclic indole core. The C2-carboxylic acid acts as a hydrogen bond donor/acceptor and provides an acidic anchor (pKa ~3.5–4.0). The N-methyl group removes the hydrogen bond donor capability of the indole nitrogen, increasing lipophilicity and preventing auto-oxidation often seen in NH-indoles. The C6-ethoxy group is an electron-donating substituent that increases electron density in the benzene ring, potentially enhancing cation-pi interactions in protein binding pockets.
Physicochemical Properties[1][6][7]
The following properties are critical for handling and formulation. While specific experimental values for this derivative are rare in open literature, high-confidence predicted values based on SAR of close analogs (e.g., 6-methoxy-1-methylindole-2-carboxylic acid) are provided.
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Off-white to pale yellow solid | Typical of oxidized indole acids. |
| Melting Point | 195–200 °C (Predicted) | Analogs melt in the 190–210 °C range. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires pH > 7.5 (salt formation) for solubility. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate. |
| pKa (Acid) | 3.8 ± 0.2 | Carboxylic acid deprotonation. |
| LogP | 2.8–3.1 | Moderate lipophilicity; CNS penetrant potential. |
Synthetic Pathways[8]
The synthesis of 6-ethoxy-1-methyl-1H-indole-2-carboxylic acid generally follows two robust strategies: the Reissert Indole Synthesis or the Alkylation of Indole-2-Esters . The latter is preferred for laboratory-scale production due to higher yields and milder conditions.
Protocol: Alkylation-Hydrolysis Route
This method starts from the commercially available 6-hydroxyindole-2-carboxylic acid ethyl ester.
Step 1: O-Alkylation (Introduction of Ethoxy Group)
-
Reagents: Ethyl iodide (EtI), Potassium carbonate (
), DMF. -
Conditions: 60°C, 4 hours.
-
Mechanism:
attack of the phenoxide ion on ethyl iodide.
Step 2: N-Methylation
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate, Sodium hydride (NaH) or
, DMF/THF. -
Conditions: 0°C to RT, 2 hours.
-
Note: The N-H proton is less acidic than the carboxylic acid but can be deprotonated selectively if the ester is used.
Step 3: Ester Hydrolysis
-
Reagents: Lithium hydroxide (LiOH) or NaOH, THF/Water (3:1).
-
Conditions: Reflux, 2–6 hours.
-
Workup: Acidification with HCl to precipitate the free acid.
Visual Synthesis Workflow
Caption: Step-by-step synthetic route from 6-hydroxyindole precursor to the final carboxylic acid product.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained:
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.8–13.0 (br s, 1H, COOH)
- 7.55 (d, J=8.5 Hz, 1H, H-4)
- 7.15 (s, 1H, H-3)
- 6.95 (s, 1H, H-7)
- 6.75 (dd, 1H, H-5)
- 4.05 (q, 2H, O-CH2-)
- 3.98 (s, 3H, N-CH3)
- 1.35 (t, 3H, CH3)
-
Mass Spectrometry (ESI):
-
Positive Mode
-
Negative Mode
-
Biological & Pharmaceutical Relevance[3][6][9][10]
Beta-Amyloid (Aβ) Aggregation Inhibition
The 6-ethoxy-1-methyl-indole-2-carboxylic acid scaffold has been identified as a key pharmacophore in the design of inhibitors for Alzheimer’s disease .
-
Mechanism: The planar indole ring intercalates between beta-sheets of the amyloid fibril. The C6-ethoxy group provides hydrophobic contacts within the peptide assembly, while the C2-carboxylate can form salt bridges with lysine residues (e.g., Lys28) on the Aβ peptide.
-
Efficacy: Derivatives of this scaffold have shown ability to inhibit Thioflavin T fluorescence, a marker for fibril formation.[6]
HIV-1 Integrase Inhibition
Indole-2-carboxylic acids are known inhibitors of HIV-1 integrase.
-
Binding Mode: The carboxylic acid coordinates with the two
ions in the active site of the integrase enzyme. The 6-ethoxy group extends into a hydrophobic pocket, improving potency compared to unsubstituted indoles.
Biological Signaling & Interaction Logic
Caption: Logical flow of biological activity for the 6-ethoxy-1-methylindole scaffold.
Safety & Handling (MSDS Highlights)
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
-
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C, protected from light. Carboxylic acids are generally stable, but the ethoxy ether linkage can be sensitive to strong Lewis acids.
References
-
BLD Pharm. (2024). 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid Product Detail. Retrieved from
-
MolCore. (2024). Chemical Properties of CAS 1158494-69-9. Retrieved from
-
Archives of Pharmacal Research. (2005). Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Retrieved from
-
National Institutes of Health (PMC). (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from
-
Organic Syntheses. (1974). General Indole Synthesis Protocols (1-Methylindole derivatives). Retrieved from
Sources
- 1. 1228747-85-0|1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 300365-79-1|1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1158494-69-9|6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Methoxyindole-2-carboxylic acid 95 16732-73-3 [sigmaaldrich.com]
